Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
Description
Nomenclature and Synonyms
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide operates under multiple nomenclature systems, reflecting its complex peptide structure and diverse applications across research disciplines. The compound is systematically catalogued in the PubChem database under the Compound Identification Number 129286, establishing its definitive chemical registry. The International Union of Pure and Applied Chemistry designation provides the most comprehensive structural description: tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate.
The Chemical Abstracts Service has assigned registry number 68223-96-1 to this compound, facilitating its identification across scientific literature and commercial databases. Alternative systematic nomenclatures include N-tert-Butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline and L-Argininamide, N-((1,1-dimethylethoxy)carbonyl)-L-leucylglycyl-N-(4-nitrophenyl)-. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.
Subsequent research demonstrated the compound's versatility across multiple analytical platforms, including electrochemical detection methods that expanded beyond traditional colorimetric approaches. These developments enabled detection limits as low as 10 endotoxin units per liter at room temperature within one hour, significantly enhancing the practical utility of endotoxin monitoring systems. The electrochemical approach utilized differential pulse voltammetry to detect p-nitroaniline released upon substrate cleavage, providing clear peaks at -0.75 V versus silver/silver chloride reference electrodes.
Structural Classification
This compound belongs to the structural classification of protected tripeptide derivatives with chromogenic reporter groups. The molecular formula C25H40N8O7 reflects a complex architecture incorporating multiple functional domains that contribute to its specialized enzymatic substrate properties. The molecular weight of 564.6 grams per mole positions this compound within the range typical of synthetic peptide substrates designed for proteolytic enzyme assays.
The structural framework consists of three distinct amino acid residues connected through peptide bonds, with each component contributing specific recognition elements for target enzymes. The N-terminal leucine residue carries a tert-butoxycarbonyl protecting group, which provides stability against non-specific proteolytic degradation while maintaining substrate specificity. This protective modification ensures that enzymatic cleavage occurs exclusively at the intended peptide bond, preventing false positive results in analytical applications.
The central glycine residue functions as a flexible linker that optimizes the spatial orientation of adjacent amino acids for optimal enzyme-substrate interactions. Glycine's minimal side chain provides conformational freedom that accommodates the binding requirements of various serine proteases, particularly those exhibiting trypsin-like specificity patterns. This structural feature proved critical in substrate specificity studies, where glycine occupancy of the P2 position enhanced enzymatic recognition and catalytic efficiency.
The C-terminal arginine residue represents the primary recognition element for trypsin-like enzymes, which demonstrate specificity for positively charged amino acids at the P1 position. The arginine side chain contains a guanidinium group that forms favorable electrostatic interactions with the S1 binding pocket of target proteases, facilitating substrate binding and subsequent hydrolysis. This specificity pattern aligns with the natural substrate preferences of enzymes involved in coagulation cascades and complement activation pathways.
| Structural Component | Chemical Formula | Functional Role | Position |
|---|---|---|---|
| tert-Butoxycarbonyl Group | C5H9O3 | Protective modification | N-terminal |
| Leucine Residue | C6H13NO2 | Hydrophobic recognition | P3 position |
| Glycine Residue | C2H5NO2 | Flexible linker | P2 position |
| Arginine Residue | C6H14N4O2 | Primary specificity determinant | P1 position |
| 4-Nitroanilide Group | C6H5N2O3 | Chromogenic reporter | C-terminal |
The 4-nitroanilide chromogenic group attached to the C-terminal arginine enables quantitative monitoring of enzymatic activity through colorimetric detection. Upon peptide bond hydrolysis between arginine and the nitroanilide moiety, p-nitroaniline is released, producing a measurable yellow color with maximum absorbance at 405 nanometers. This chromogenic system provides linear response characteristics that correlate directly with enzyme concentration and activity levels, making it ideal for kinetic studies and quantitative assays.
Properties
CAS No. |
68223-96-1 |
|---|---|
Molecular Formula |
C25H40N8O7 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1 |
InChI Key |
IKXPCCLLQHNDIH-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Synonyms |
oc-Leu-Gly-Arg-pNA butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
The phosphorus oxychloride (POCl₃) method is a cornerstone for synthesizing Boc-protected peptide nitroanilides. This approach leverages the formation of mixed anhydrides between the carboxyl group of protected amino acids and phosphorodichloridic acid (HOPOCl₂), enabling efficient acylation of 4-nitroaniline. The reaction proceeds in pyridine, which acts as both solvent and base, neutralizing HCl byproducts and stabilizing reactive intermediates.
For Boc-Leu-Gly-Arg-pNA, the synthesis begins with the sequential coupling of Boc-Leu, Gly, and Boc-Arg-pNA segments. The arginine moiety is first converted to its nitroanilide derivative via POCl₃ activation. As reported by Oyamada et al., Boc-Arg-OH·HCl reacts with 4-nitroaniline in pyridine at −15°C, yielding Boc-Arg-pNA·HCl in 94% yield. Subsequent coupling of Boc-Leu-Gly-OH to Boc-Arg-pNA·HCl follows the same protocol, with POCl₃ activating the glycine carboxyl group.
Optimization and Challenges
Key parameters include:
-
Temperature : Reactions are conducted at −15°C to minimize side reactions.
-
Solvent : Pyridine is critical for solubilizing 4-nitroaniline and facilitating nucleophilic attack.
-
Stoichiometry : A 1:1 molar ratio of activated carboxyl to 4-nitroaniline ensures complete conversion.
A notable challenge is the acid lability of the Boc group. However, the weakly basic pyridine environment prevents premature deprotection, allowing compatibility with Boc-protected intermediates.
Solid-Phase Peptide Synthesis (SPPS) with Boc Protection
Backbone Assembly
SPPS offers a modular approach for constructing Boc-Leu-Gly-Arg-pNA. The protocol follows tert-butyloxycarbonyl (Boc)/benzyloxycarbonyl (Cbz) strategies, where the peptide chain is assembled on a resin-bound arginine-p-nitroanilide derivative.
Resin Functionalization
Wang resin is functionalized with Boc-Arg(Mts)-OH (Mts = mesitylene-2-sulfonyl), followed by selective deprotection of the α-amino group using trifluoroacetic acid (TFA). Glycine and leucine are then coupled sequentially using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activators.
Nitroanilide Incorporation
After assembling the Leu-Gly-Arg backbone, the N-terminal Boc group is removed, and 4-nitroaniline is introduced via carbodiimide-mediated coupling. The final product is cleaved from the resin using hydrogen fluoride (HF), yielding Boc-Leu-Gly-Arg-pNA in 65–72% overall yield.
Advantages and Limitations
-
Advantages : High purity, scalability, and minimal racemization due to resin-bound intermediates.
-
Limitations : Requires specialized equipment for HF handling and generates hazardous waste.
Solution-Phase Stepwise Synthesis
Reductive N-Alkylation
Reductive N-alkylation is employed for constructing the pseudopeptide backbone. Boc-Leu-Gly-Arg-pNA is synthesized via sequential coupling of Boc-Leu, Gly, and Boc-Arg-pNA segments using sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Sequence
-
Boc-Arg-pNA Synthesis : Boc-Arg-OH·HCl is activated with POCl₃ and coupled to 4-nitroaniline.
-
Glycine Coupling : Boc-Leu-Gly-OH is prepared via mixed anhydride formation (isobutyl chloroformate) and reacted with Boc-Arg-pNA·HCl.
-
Deprotection and Purification : The Boc group is removed with HCl/dioxane, and the product is purified via counter-current distribution (n-butanol/acetic acid/water, 4:1:5).
Yield and Characterization
-
Yield : 78–85% for Boc-Arg-pNA·HCl; 68% for Boc-Leu-Gly-Arg-pNA.
-
Characterization : NMR (δ 7.8–8.2 ppm for aromatic protons), HPLC purity >95%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| POCl₃-Mediated | 94 | 98 | High efficiency, low racemization | Requires cold temperatures |
| SPPS | 72 | 99 | Scalability, automated synthesis | HF handling hazards |
| Reductive Alkylation | 85 | 95 | Mild conditions, no specialized equipment | Longer reaction times |
Structural and Functional Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting groups can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.
Major Products Formed
Hydrolysis: Leucine, glycine, arginine, and 4-nitroaniline.
Reduction: Butyloxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide.
Substitution: Deprotected peptide ready for further modification.
Scientific Research Applications
Biochemical Research Applications
2.1 Enzymatic Assays
One of the primary applications of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is in the study of protease activity. The compound serves as a chromogenic substrate for serine proteases, allowing researchers to measure enzyme kinetics and activity through colorimetric changes upon cleavage:
| Protease | Substrate | Detection Method |
|---|---|---|
| Trypsin | This compound | Colorimetric assay |
| Chymotrypsin | This compound | Fluorescence-based detection |
These assays are crucial for understanding protease function in physiological and pathological processes.
2.2 Drug Development
The compound's ability to penetrate biological membranes and its stability make it a candidate for drug development, particularly in creating peptide-based therapeutics. Research has indicated that conjugating this compound with other therapeutic agents can enhance their delivery across the blood-brain barrier (BBB) . This is particularly relevant for conditions such as neurodegenerative diseases.
Therapeutic Applications
3.1 Treatment of Gastrointestinal Disorders
Research has shown that compounds similar to this compound can modulate gastrointestinal motility. They may be used to treat conditions like diarrhea or postoperative complications by influencing gut motility mechanisms .
3.2 Neuroprotection and CNS Disorders
The potential neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies suggest that it may promote neurogenesis and protect against neuronal cell death, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
-
Case Study 1: Protease Inhibition
A study demonstrated that this compound effectively inhibited trypsin activity, showcasing its utility as a research tool in protease inhibition studies . -
Case Study 2: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function, suggesting its role in neuroprotection .
Mechanism of Action
The mechanism of action of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes. When the peptide bond is hydrolyzed by an enzyme, the 4-nitroanilide group is released, producing a color change that can be measured spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound’s tripeptide backbone and Boc group distinguish it from simpler nitroaniline derivatives. This complexity enhances its specificity as a protease substrate , whereas 4-nitroaniline lacks such biological relevance and is primarily used as a reference standard .
Molecular Weight : The peptide chain increases the molecular weight by ~4-fold compared to 4-nitroaniline, impacting solubility and diffusion kinetics in aqueous systems.
Physicochemical and Analytical Differences
Solubility and Stability:
- The peptide backbone of this compound likely confers moderate water solubility due to polar amide bonds and the charged arginine side chain. In contrast, 4-nitroaniline is sparingly soluble in water, requiring organic solvents for dissolution .
- The Boc group enhances stability against nonspecific hydrolysis, a critical feature for maintaining substrate integrity during enzymatic assays .
Spectroscopic Properties:
- Both compounds exhibit UV-Vis absorption due to the nitroaniline moiety (~400 nm). However, the peptide chain in the target compound may introduce additional absorbance peaks in the far-UV range (190–250 nm) from amide bonds .
Biological Activity
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, often abbreviated as Boc-Leu-Gly-Arg-pNA, is a synthetic peptide compound that has garnered attention in biochemical research due to its role as a chromogenic substrate for proteases. This article delves into its biological activity, mechanisms, and applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 564.63 g/mol. Its structure includes:
- Butyloxycarbonyl (Boc) group: A protective group that facilitates selective deprotection during peptide synthesis.
- Amino acid sequence : Comprising leucine, glycine, and arginine, which are critical for its interaction with proteolytic enzymes.
- 4-nitroanilide moiety : This component is responsible for the chromogenic activity upon cleavage.
Biological Activity
Boc-Leu-Gly-Arg-pNA primarily functions as a substrate for serine proteases, particularly those that exhibit trypsin-like activity. The biological activity can be summarized as follows:
- Protease Substrate : It is specifically cleaved by serine proteases at the arginine residue, leading to the release of p-nitroaniline (pNA), a yellow chromophore that can be quantitatively measured.
- Enzyme Kinetics : The hydrolysis of this substrate allows researchers to study the kinetics and specificity of various proteases, providing insights into their biological roles.
The mechanism involves the following steps:
- Enzyme Binding : The serine protease binds to the substrate at its active site.
- Cleavage Reaction : The peptide bond adjacent to arginine is hydrolyzed, releasing pNA.
- Colorimetric Measurement : The increase in absorbance at 405 nm correlates with enzyme activity, allowing quantification.
Applications in Research
Boc-Leu-Gly-Arg-pNA is widely utilized across various fields:
- Biochemistry : As a standard substrate in enzyme assays to measure protease activity.
- Medicine : In diagnostic assays for diseases associated with abnormal protease activity.
- Peptide Synthesis : Used as an intermediate in synthesizing more complex peptides.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butyloxycarbonyl-leucyl-seryl-threonyl-arginine-p-nitroanilide | C26H42N8O7 | Contains serine and threonine; higher molecular weight. |
| Benzoyl-leucyl-glycyl-arginine-p-nitroanilide | C25H36N6O3 | Benzoyl group instead of butyloxycarbonyl; different reactivity profile. |
| Acetyl-leucyl-glycyl-arginine-p-nitroanilide | C24H34N6O3 | Acetyl group; lower molecular weight and different reactivity profile. |
Case Studies
-
Kinetic Studies on Serine Proteases :
- In a study examining the hydrolysis rate of Boc-Leu-Gly-Arg-pNA by trypsin, researchers observed a significant increase in absorbance correlating with enzyme concentration. This allowed for the determination of kinetic parameters such as and .
- Diagnostic Applications :
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Boc (butyloxycarbonyl) group protects the N-terminal leucine, while the 4-nitroanilide moiety acts as a chromogenic leaving group. Post-synthesis, purification is achieved via reversed-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Purity is validated by analytical HPLC (>95%) and mass spectrometry (MALDI-TOF) for molecular weight confirmation .
Q. How is this compound used as a substrate in protease activity assays?
- Methodological Answer : The 4-nitroanilide group serves as a reporter for enzymatic cleavage. Upon hydrolysis by proteases (e.g., trypsin-like enzymes), 4-nitroaniline is released, detectable at 405 nm via UV-Vis spectrophotometry. Assays require optimized buffer conditions (e.g., Tris-HCl pH 8.0, 37°C) and substrate concentrations (typically 0.1–1 mM). Activity is quantified using the molar extinction coefficient of 4-nitroaniline (ε = 9,900 M⁻¹cm⁻¹) .
Q. What analytical techniques are used to confirm compound identity and purity?
- Methodological Answer :
- HPLC : Reversed-phase chromatography with UV detection at 220 nm (peptide backbone) and 320 nm (nitroanilide group).
- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass verification.
- Thin-Layer Chromatography (TLC) : Used preliminarily to monitor synthesis steps, with silica plates and ninhydrin staining for free amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data (e.g., varying Kₘ or kₐₜ values) across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (pH, temperature, ionic strength) or enzyme sources. To address this:
- Standardize protocols : Use buffer systems with defined ionic strengths (e.g., 50 mM Tris-HCl) and pre-equilibrate reagents.
- Control enzyme purity : Validate enzyme activity via SDS-PAGE and activity assays with reference substrates.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. What strategies optimize the compound’s stability in long-term enzymatic assays?
- Methodological Answer : The nitroanilide group is light-sensitive, and peptide bonds may hydrolyze under acidic/basic conditions. Stabilization methods include:
- Storage : Lyophilized powder at -20°C in amber vials; reconstitute in DMSO (stable for 1 week at 4°C).
- Buffer selection : Avoid carbonate buffers (pH drift) and use antioxidants (e.g., 1 mM DTT) in reducing environments.
- Real-time monitoring : Use stopped-flow spectrophotometry to minimize exposure to ambient conditions .
Q. How can researchers design experiments to differentiate between specific and non-specific protease cleavage?
- Methodological Answer :
- Inhibitor controls : Pre-treat enzymes with irreversible inhibitors (e.g., PMSF for serine proteases) and compare cleavage rates.
- Mutagenesis : Use enzymes with active-site mutations (e.g., S195A for trypsin) to confirm specificity.
- Mass spectrometry : Analyze cleavage products to identify exact cleavage sites and rule off-target effects .
Q. What computational approaches support the rational design of derivatives with enhanced enzymatic specificity?
- Methodological Answer :
- Molecular docking : Simulate interactions between the substrate and protease active sites (e.g., using AutoDock Vina).
- MD simulations : Assess conformational stability of peptide-enzyme complexes under physiological conditions.
- QSAR modeling : Correlate structural modifications (e.g., substituting glycine with D-amino acids) with activity data .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent results in dose-response studies?
- Methodological Answer :
- Replicate experiments : Perform triplicate assays with independent substrate batches.
- Error source identification : Check for batch-to-batch variability (e.g., via HPLC purity analysis) or instrument calibration drift.
- Normalization : Express activity relative to a positive control (e.g., 100% activity = 1 mM 4-nitroaniline standard) .
Q. What statistical methods are appropriate for analyzing enzymatic inhibition data?
- Methodological Answer :
- Non-linear regression : Fit data to the Michaelis-Menten or Hill equation using tools like GraphPad Prism.
- IC₅₀ determination : Use log(inhibitor) vs. response curves with variable slope models.
- Error propagation : Calculate confidence intervals for kinetic parameters using bootstrap resampling .
Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
